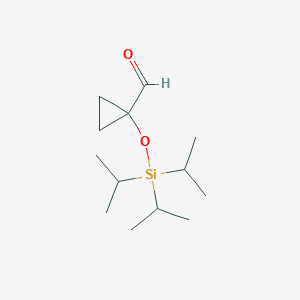

1-Formyl-1-(triisopropylsilyloxy)cyclopropane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

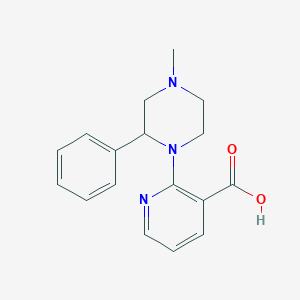

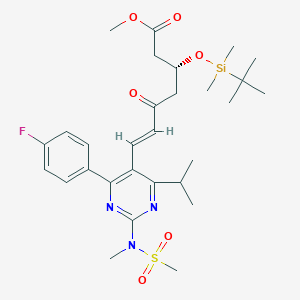

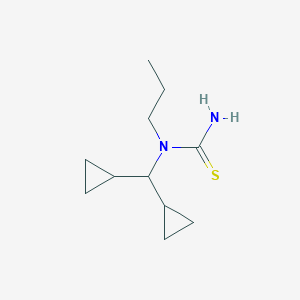

1-Formyl-1-(triisopropylsilyloxy)cyclopropane is a cyclic compound with aldehyde and silicon compound substitutions . It is also known by the alternate name 1-(Triisopropylsilyloxy)cyclopropylformaldehyde .

Molecular Structure Analysis

The molecular formula of this compound is C13H26O2Si . The molecule contains a total of 42 bonds, including 16 non-H bonds, 1 multiple bond, 6 rotatable bonds, 1 double bond, 1 three-membered ring, and 1 aliphatic aldehyde .Physical and Chemical Properties Analysis

The molecular weight of this compound is 242.43 . It contains a total of 42 atoms, including 26 Hydrogen atoms, 13 Carbon atoms, and 2 Oxygen atoms .Applications De Recherche Scientifique

Synthesis of Cyclopropane Derivatives

A study by Imogaı̈ et al. (1998) described the synthesis of cis-disubstituted cyclopropanes via asymmetric catalytic cyclopropenation, leading to the production of cyclopropyl-dehydroamino acids and dictyopterene C′, showcasing the compound's role in synthesizing biologically relevant structures (Imogaı̈ et al., 1998).

Conformational Restriction for Biological Activity

Kazuta et al. (2002) developed chiral cyclopropanes as conformationally restricted analogues of histamine, aiming to investigate bioactive conformations and improve activity, highlighting the compound's utility in medicinal chemistry (Kazuta et al., 2002).

Versatile Synthetic Intermediates

Salaün (1988) explored the synthetic applications of 1-donor substituted cyclopropanes, emphasizing their unprecedented synthetic potential and versatility as building blocks in organic synthesis (Salaün, 1988).

Stereoselective Synthesis

Hussain et al. (2009) utilized 1-alkenyl-1,1-heterobimetallic intermediates for the stereoselective synthesis of cyclopropyl alcohol boronate esters, demonstrating the compound's application in creating versatile intermediates for synthesizing complex structures with high stereoselectivity (Hussain et al., 2009).

Synthetic Methodology Development

Research by Shtemenko et al. (1978) on the synthesis of 1,1-dicarbethoxy-2-formyl-3-R-cyclopropanes under interphase catalysis conditions highlights the development of methodologies for constructing cyclopropane derivatives with specific stereochemical configurations (Shtemenko et al., 1978).

Propriétés

IUPAC Name |

1-tri(propan-2-yl)silyloxycyclopropane-1-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26O2Si/c1-10(2)16(11(3)4,12(5)6)15-13(9-14)7-8-13/h9-12H,7-8H2,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXIGCGAYUCTEDP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[Si](C(C)C)(C(C)C)OC1(CC1)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26O2Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30573171 |

Source

|

| Record name | 1-{[Tri(propan-2-yl)silyl]oxy}cyclopropane-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30573171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.43 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220705-67-9 |

Source

|

| Record name | 1-{[Tri(propan-2-yl)silyl]oxy}cyclopropane-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30573171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(3,5-dihydroxy-benzyl)-piperazine-1-carboxylic acid 2-methyl-4-(3-methyl-4,10-dihydro-3H-2,3,4,9-tetraaza-benzo[f]azulene-9-carbonyl)-benzylamide](/img/structure/B131216.png)

![(S)-2-((tert-Butoxycarbonyl)amino)-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B131217.png)